- 11-Step Total Synthesis of Teleocidins B-1-B-4, Journal of the American Chemical Society, 2019, 141(4), 1494-1497

Cas no 90365-57-4 ((-)-Indolactam V)

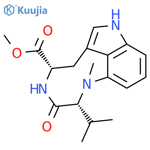

(-)-Indolactam V structure

اسم المنتج:(-)-Indolactam V

(-)-Indolactam V الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- (-)-Indolactam V

- (-)-Indolactam V ((-)-Ilv)

- (-)-Indolactam V,(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-...

- Indolactam V

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one (ACI)

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, [2S-(2R*,5R*)]- (ZCI)

- (-)-ILV

- BDBM50057511

- 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol

- ILV, (-)

- (S)-13-Hydroxymethyl-10-isopropyl-9-(S)-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- PDSP2_001364

- CS-5420

- 90365-57-4

- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one

- HB0002

- PDSP1_001380

- indolactam-V

- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-4,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3(2H)-one

- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S-(2R*,5R*))-

- ILV

- (10S,13S)-13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- SCHEMBL1278694

- Q27270189

- AT25351

- (2S,5S)-5-(hydroxymethyl)-2-isopropyl-1-methyl-1,2,5,6-tetrahydro-4H-[1,4]diazonino[7,6,5-cd]indol-3(8H)-one

- (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one

- (2S,5S)-5-(hydroxymethyl)-1-methyl-2-(propan-2-yl)-1,2,4,5,6,8-hexahydro-3H-[1,4]diazonino[7,6,5-cd]indol-3-one

- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one(ILV)

- 3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one,1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-,(2S,5S)-

- CHEBI:192686

- (+-)-1,4,5,6-tetrahydro-1-methyl-5-(hydroxymethyl)-(2-1-methylethyl)-1H-pyrrolo[4,3,2-gh]1,4-benzodiazon-3-(2H)-one, 2-cis

- (10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

- NCGC00345085-01

- HSCI1_000195

- AKOS027326495

- Indolactum

- 8CIY9O1323

- CHEMBL27266

- C17H23N3O2

- 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2S,5S)-

- (-)-IndolactamV

- HY-12307

- 132341-58-3

- MS-24344

- BRN 4711877

- (+-)-IL-V

- UNII-8CIY9O1323

- hydroxymethyl-isopropyl-methyl-[?]one

- (-)-Indolactam V, >=96% (HPLC)

- INDOLACTAM V, (-)

- DTXSID60920432

- (+/-)-indolactum-V 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4,6,8(15)-tetraen-11-one

- 13-Hydroxymethyl-10-isopropyl-9-methyl-3,9,12-triaza-tricyclo[6.6.1.0*4,15*]pentadeca-1,4(15),5,7-tetraen-11-one

- (-)-Indolactam-V

-

- MDL: MFCD00151197

- نواة داخلي: 1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1

- مفتاح Inchi: LUZOFMGZMUZSSK-LRDDRELGSA-N

- ابتسامات: CN1[C@@H](C(C)C)C(=O)N[C@H](CO)CC2=CNC3C2=C1C=CC=3

حساب السمة

- نوعية دقيقة: 301.17900

- النظائر كتلة واحدة: 301.179

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 3

- عدد مستقبلات الهيدروجين بوند: 5

- عدد الذرات الثقيلة: 22

- تدوير ملزمة العد: 2

- تعقيدات: 415

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 2

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 68.4

- تهمة السطحية: 0

- إكسلوغ 3: 2.3

الخصائص التجريبية

- اللون / الشكل: Not available

- كثيف: 1.166±0.06 g/cm3 (20 ºC 760 Torr),

- نقطة الغليان: 584 °C at 760 mmHg

- نقطة الوميض: 307 °C

- انكسار: 1.589

- الذوبان: Slightly soluble (9 g/l) (25 º C),

- بسا: 68.36000

- لوغب: 2.05570

- الذوبان: Not available

(-)-Indolactam V أمن المعلومات

- رقم نقل البضائع الخطرة:NONH for all modes of transport

- WGK ألمانيا:3

- رتكس:UY8547000

- ظروف التخزين:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(-)-Indolactam V الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-5420-5mg |

(-)-Indolactam V |

90365-57-4 | 98.75% | 5mg |

$726.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I11630-1mg |

(-)-Indolactam V |

90365-57-4 | 98% | 1mg |

¥1798.0 | 2023-09-07 | |

| TRC | I577325-0.5mg |

(-)-Indolactam V |

90365-57-4 | 0.5mg |

$ 275.00 | 2022-06-04 | ||

| Fluorochem | 050739-1mg |

Indolactam V |

90365-57-4 | >99% | 1mg |

£202.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17299-1 mL * 10 mM (in DMSO) |

(-)-Indolactam V |

90365-57-4 | 1 mL * 10 mM (in DMSO) |

¥3755.00 | 2022-03-01 | ||

| TRC | I577325-2.5mg |

(-)-Indolactam V |

90365-57-4 | 2.5mg |

$1539.00 | 2023-05-18 | ||

| TRC | I577325-5mg |

(-)-Indolactam V |

90365-57-4 | 5mg |

$2865.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202182A-1 mg |

(−)-Indolactam V, |

90365-57-4 | ≥95% | 1mg |

¥2,068.00 | 2023-07-10 | |

| TRC | I577325-.5mg |

(-)-Indolactam V |

90365-57-4 | 5mg |

$333.00 | 2023-05-18 | ||

| Key Organics Ltd | MS-24344-1mg |

(-)-Indolactam V |

90365-57-4 | >97% | 1mg |

£277.23 | 2025-02-09 |

(-)-Indolactam V طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol , Dichloromethane ; 3 h, rt

1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Synthesis of (-)-indolactam V, Journal of the Chemical Society, 1992, (7), 823-30

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Total syntheses of indolactam alkaloids (-)-Indolactam V, (-)-Pendolmycin, (-)-Lyngbyatoxin A, and (-)-Teleocidin A-2, Chemical Science, 2014, 5(6), 2184-2190

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt

المراجع

- Modular total synthesis of protein kinase C activator (-)-indolactam V, Organic Letters, 2016, 18(9), 2008-2011

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Methyl iodide , Sodium bicarbonate Solvents: Methanol

المراجع

- Synthesis of (-)-indolactam V, Journal of the Chemical Society, 1988, (9), 589-90

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

المراجع

- Protein kinase C modulators. Indolactams. 1. Efficient and flexible routes for the preparation of (-)-Indolactam V for use in the synthesis of analogs, Tetrahedron Letters, 1994, 35(46), 8549-52

طريقة الإنتاج 7

رد فعل الشرط

1.1 Catalysts: Sodium bicarbonate

المراجع

- Efficient syntheses and chemistry of indolactam-V and its analogs, Agricultural and Biological Chemistry, 1989, 53(8), 2257-60

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Magnesium , Ammonium chloride Solvents: Ethanol ; 2 d, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

المراجع

- A concise total synthesis of (-)-indolactam V, Tetrahedron, 2015, 71(23), 3833-3837

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Oxygen Catalysts: (SP-5-41)-[1,3-Bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylen… Solvents: Ethyl acetate ; 1 atm, rt; 2 h, 70 °C

المراجع

- Aerobic Dehydrogenation of N-Heterocycles with Grubbs Catalyst: Its Application to Assisted-Tandem Catalysis to Construct N-Containing Fused Heteroarenes, Chemistry - A European Journal, 2020, 26(68), 15793-15798

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 4 atm, rt

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt

1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C

1.3 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Tetrahydrofuran ; 48 h, rt

1.4 Reagents: Sodium cyanoborohydride Catalysts: Acetic acid Solvents: Acetonitrile ; 1 h, 0 °C

المراجع

- Total synthesis of (-)-indolactam V, Organic & Biomolecular Chemistry, 2011, 9(7), 2512-2517

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: NADPH Catalysts: Monooxygenase Solvents: Water ; pH 8

المراجع

- Enzymatic Production of (-)-Indolactam V by LtxB, a Cytochrome P450 Monooxygenase, Journal of Natural Products, 2010, 73(1), 71-74

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

المراجع

- The Synthesis and Biological Evaluation of Indolactam Alkaloids, Synthesis, 2019, 51(23), 4443-4451

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 5 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

المراجع

- Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells, ChemMedChem, 2018, 13(2), 147-154

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Sodium bicarbonate Solvents: Methanol

المراجع

- Synthesis and stereochemistry of indolactam-V, an active fragment of teleocidins. Structural requirements for tumor-promoting activity, Tetrahedron, 1986, 42(21), 5905-24

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: NADH , Oxygen Catalysts: Catalase Solvents: Water ; 3 h, pH 8, rt

المراجع

- Molecular basis for the P450-catalyzed C-N bond formation in indolactam biosynthesis, Nature Chemical Biology, 2019, 15(12), 1206-1213

(-)-Indolactam V Raw materials

- 1H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonine-5-carboxylic acid, 2,3,4,5,6,8-hexahydro-1-methyl-2-(1-methylethyl)-3-oxo-, methyl ester, (2R,5S)-

- (-)-8-norindolactam V

- Butanamide, N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-3-methyl-2-(methylamino)-, (2S)-

(-)-Indolactam V Preparation Products

(-)-Indolactam V الوثائق ذات الصلة

-

1. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823

-

Christopher T. Walsh Nat. Prod. Rep. 2023 40 326

-

3. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody J. Chem. Soc. Chem. Commun. 1988 589

-

Shu-Ming Li Nat. Prod. Rep. 2010 27 57

-

J. E. Saxton Nat. Prod. Rep. 1989 6 433

90365-57-4 ((-)-Indolactam V) منتجات ذات صلة

- 90365-56-3((+)-Indolactam V)

- 1597677-85-4(4-(propan-2-yl)-1,2-oxazol-3-amine)

- 869786-47-0(3-{(tert-butoxy)carbonylamino}-1-methylpyrrolidine-3-carboxylic acid)

- 2680724-00-7(benzyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate)

- 923147-23-3(N-5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl-4-chlorobenzamide)

- 936250-36-1(Trans-4-bromo-3-hydroxypiperidine)

- 2228573-14-4(tert-butyl N-{1-1-(piperidin-4-yl)ethylcyclobutyl}carbamate)

- 116631-84-6(5-(thiophen-3-yl)-1,3-oxazolidin-2-one)

- 15251-47-5(Anabasine Hydrochloride)

- 1690069-53-4((2R)-1-amino-3-(methylsulfanyl)propan-2-ol)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:90365-57-4)(-)-Indolactam V

نقاء:99%

كمية:1mg

الأسعار ($):269.0